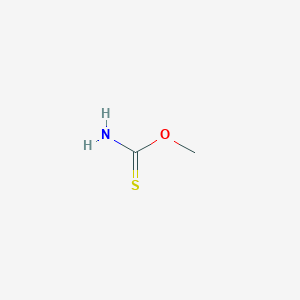

methoxycarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

O-methyl carbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NOS/c1-4-2(3)5/h1H3,(H2,3,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIRTSKHPFRRKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511926 | |

| Record name | O-Methyl carbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-63-6 | |

| Record name | O-Methyl carbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methoxycarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methoxycarbothioamide and Its Core Structure

Classical and Contemporary Approaches to Carbothioamide Synthesis

The construction of the carbothioamide core can be achieved through several synthetic strategies. These range from well-established classical methods to more modern approaches that offer improvements in efficiency and substrate scope.

A primary and straightforward method for the synthesis of N-substituted methoxycarbothioamides involves the reaction of an appropriate isothiocyanate with methanol (B129727). This reaction is a specific example of the general addition of nucleophiles to the electrophilic carbon atom of the isothiocyanate group.

A documented example of this approach is the synthesis of N-(4-Bromophenyl)methoxycarbothioamide. mdpi.com In this procedure, 4-bromophenyl isothiocyanate is treated with methanol in the presence of a base, such as sodium hydroxide (B78521). The base facilitates the deprotonation of methanol, forming the more nucleophilic methoxide (B1231860) ion, which then attacks the isothiocyanate. The reaction mixture is typically stirred at room temperature for several hours. Subsequent acidification with an acid, like hydrochloric acid, neutralizes the reaction mixture and allows for the isolation of the final product. mdpi.com The product can then be extracted using a suitable organic solvent, such as chloroform. mdpi.com This method has been reported to yield the desired product in high purity and yield (e.g., 93% for N-(4-Bromophenyl)this compound). mdpi.com

Reaction Scheme for N-(4-Bromophenyl)this compound Synthesis

4-bromophenyl isothiocyanate + Methanol (in the presence of NaOH) → N-(4-Bromophenyl)this compound mdpi.com

This versatile reaction can, in principle, be adapted for the synthesis of various other N-substituted methoxycarbothioamides by selecting the appropriate starting isothiocyanate.

Beyond the direct reaction with isothiocyanates, the broader carbothioamide scaffold can be synthesized through various other routes, which could be adapted for this compound derivatives. These alternative methods often involve the reaction of amines with a source of the thiocarbonyl group.

One common approach involves the use of thiophosgene (B130339) (CSCl₂) or its derivatives. For instance, primary amines can react with thiophosgene to form isothiocyanates, which can then be reacted with methanol as described above. nih.gov However, due to the high toxicity of thiophosgene, alternative thiocarbonyl transfer reagents are often preferred.

Another strategy involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base. This initially forms a dithiocarbamate (B8719985) salt, which can then be treated with a desulfurizing agent to yield an isothiocyanate. rsc.org This in-situ generated isothiocyanate can subsequently react with methanol.

Furthermore, the synthesis of more complex molecules containing the carbothioamide moiety, such as pyrazoline carbothioamides, often starts from different precursors. For example, the reaction of chalcones with thiosemicarbazide (B42300) hydrochloride in an appropriate solvent can yield thiophene (B33073) tethered pyrazoline carbothioamides. researchgate.net This highlights the possibility of constructing the carbothioamide functionality as part of a larger heterocyclic system.

Optimization of Reaction Parameters and Yields in this compound Synthesis

The efficiency and yield of this compound synthesis are highly dependent on the optimization of various reaction parameters.

Solvent: The choice of solvent is crucial. While methanol can act as both a reagent and a solvent, co-solvents may be used to improve the solubility of the starting materials. mdpi.com In the synthesis of other carbothioamide derivatives, solvents like ethanol (B145695) and acetonitrile (B52724) have been successfully employed. ijarsct.co.in

Catalyst: The use of a base, such as sodium hydroxide, is common to activate the methanol. mdpi.com For other carbothioamide syntheses, catalysts like Amberlyst-15 have been used to facilitate the reaction at room temperature. researchgate.net

Temperature and Reaction Time: Many of these reactions can proceed at room temperature, which is advantageous for energy efficiency. mdpi.comresearchgate.net However, in some cases, heating under reflux may be necessary to drive the reaction to completion. ajgreenchem.com Reaction times can vary from a few hours to over 18 hours, depending on the specific reactants and conditions. mdpi.comajgreenchem.com

Purification: The final purity of the product is critical. Purification techniques such as extraction, recrystallization, and column chromatography are commonly employed to isolate the desired this compound derivative. mdpi.combiointerfaceresearch.com

The table below summarizes some reaction parameters from related carbothioamide syntheses.

| Product | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield |

| N-(4-Bromophenyl)this compound | 4-bromophenyl isothiocyanate, Methanol | Sodium hydroxide, Hydrochloric acid | Methanol, Chloroform | 4 hours | 93% mdpi.com |

| Thiophene tethered pyrazoline carbothioamides | Chalcones, Thiosemicarbazide hydrochloride | Amberlyst-15 | Acetonitrile | Not specified | Good yields researchgate.net |

| Indole (B1671886) pyrazole (B372694) carbothioamide derivatives | Chalcones, Thiosemicarbazide | - | Ethanol | Not specified | Excellent yield ijarsct.co.in |

| Pyrrole coupled carbothioamide derivatives | (N-(2-piperazin-1-yl) ethyl)-1-(1H-pyrrol-2-yl) methanimine, 1-isothiocyanato-4-methylbenzene | Triethylamine | Methanol | 4-5 hours | 85% biointerfaceresearch.com |

Sustainable and Green Chemistry Considerations in Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Several principles of green chemistry can be applied to the synthesis of methoxycarbothioamides and related compounds.

Use of Greener Solvents: Water and ethanol are considered greener solvents compared to chlorinated solvents like chloroform. rsc.orgijarsct.co.in Some syntheses have successfully utilized aqueous citrus extract as a green solvent. researchgate.net

Catalysis: The use of reusable catalysts, such as solid-supported catalysts like Amberlyst-15, is a key aspect of green chemistry as it can simplify purification and reduce waste. researchgate.net

Energy Efficiency: Performing reactions at room temperature, when possible, reduces energy consumption. mdpi.comresearchgate.net

Atom Economy: One-pot synthesis, where multiple reaction steps are carried out in the same flask without isolating intermediates, can improve atom economy and reduce waste. ajgreenchem.com

Safer Reagents: The development of synthetic routes that avoid highly toxic reagents like thiophosgene is a crucial aspect of green chemistry. The use of carbon disulfide with a desulfurizing agent is a step in this direction. nih.govrsc.org

The synthesis of indole pyrazole carbothioamide derivatives in ethanol is highlighted as an economically and environmentally sustainable method that follows several principles of green chemistry, including the use of a green solvent, excellent yields, and easy work-up. ijarsct.co.in

Scalability of Synthetic Methods for Research Applications

The ability to scale up a synthetic method is important for producing sufficient quantities of a compound for further research. The synthesis of N-(4-Bromophenyl)this compound, for example, is described at a 0.500 mmol scale, which is typical for initial laboratory research. mdpi.com For broader applications, methods that are amenable to larger scales are necessary.

Some published methods for related carbothioamides have been shown to be scalable. For example, a microwave-promoted synthesis of 3,3′(5,5′)-polymethylene-bis(1H-1,2,4-triazol-5(3)-amines) was successfully reproduced on a larger scale. researchgate.net The choice of inexpensive and readily available starting materials and solvents, as seen in some carbothioamide syntheses, also contributes to the scalability of a method. ijarsct.co.in The development of one-pot procedures is also advantageous for scaling up as it can reduce the number of unit operations. ajgreenchem.com

Derivatization and Structural Diversification of Methoxycarbothioamide

Synthesis of N-Substituted Methoxycarbothioamide Derivatives

The nitrogen atom of the thioamide group in this compound is a primary site for substitution, enabling the synthesis of a wide array of N-substituted derivatives. These modifications are fundamental in creating libraries of related compounds for various chemical and pharmaceutical research applications. The synthetic strategies typically involve the reaction of nucleophilic nitrogen-containing compounds with appropriate electrophilic partners.

The introduction of aryl and alkyl groups onto the nitrogen atom of the this compound scaffold is a common derivatization strategy. These substituents can significantly influence the molecule's steric and electronic properties.

A well-documented method for the synthesis of N-aryl derivatives involves the reaction of an aryl isothiocyanate with a source of methoxide (B1231860). For instance, N-(4-Bromophenyl)this compound has been synthesized in excellent yield by reacting 4-bromophenyl isothiocyanate with sodium hydroxide (B78521) in methanol (B129727). mdpi.com In this reaction, the methanol acts as both the solvent and the source of the methoxy (B1213986) group, which adds to the electrophilic carbon of the isothiocyanate, followed by protonation to yield the final product. mdpi.com This general approach can be applied to a variety of substituted aryl isothiocyanates to produce a diverse range of N-aryl this compound derivatives. mdpi.comresearchgate.net

The synthesis of N-alkyl derivatives follows a similar pathway, typically utilizing alkyl isothiocyanates as starting materials. Alternatively, general methods for N-alkylation or N-arylation from the parent this compound could be employed, though the isothiocyanate route is often more direct for creating N-substituted analogues from scratch. rsc.orgorganic-chemistry.org The choice of substituent allows for fine-tuning of the molecular properties. mdpi.com

Table 1: Synthesis of an N-Aryl this compound Derivative

This table outlines the synthesis of N-(4-Bromophenyl)this compound as a representative example of N-aryl derivatization.

| Reactant 1 | Reactant 2 | Solvent/Reagent | Product | Yield |

| 4-Bromophenyl isothiocyanate | Sodium hydroxide | Methanol | N-(4-Bromophenyl)this compound | 93% mdpi.com |

Incorporating heterocyclic rings as N-substituents is a key strategy for creating structurally diverse and potentially bioactive molecules. nih.govnih.gov While direct synthesis examples starting from this compound are not extensively detailed in the provided literature, established synthetic routes for analogous N-heterocyclic compounds can be applied.

A plausible and effective method involves reacting an amino-substituted heterocycle with a suitable methoxycarbothioylating agent. More commonly, the synthesis would proceed via the reaction of a heterocycle-derived isothiocyanate with sodium methoxide, mirroring the strategy used for N-aryl derivatives. This approach allows for the incorporation of a wide range of heterocyclic systems, such as imidazoles, pyrroles, pyridines, and pyrimidines. mdpi.commdpi.comnih.gov The synthesis of various N-substituted imidazole (B134444) derivatives, for example, has been achieved through the reaction of an imidazole nucleus with different amines, demonstrating the feasibility of forming such N-C bonds. nih.gov These modifications introduce new functional groups and potential coordination sites, significantly expanding the chemical space of this compound derivatives. rsc.org

Table 2: Examples of Potential Heterocyclic N-Substituents

This table lists potential heterocyclic moieties that could be introduced as N-substituents and the corresponding amine precursor.

| Heterocyclic Moiety | Corresponding Amino-Heterocycle Precursor |

| Imidazolyl | 2-Aminoimidazole |

| Pyridinyl | 2-Aminopyridine |

| Pyrimidinyl | 2-Aminopyrimidine |

| Benzimidazolyl | 2-Aminobenzimidazole |

| Thiazolyl | 2-Aminothiazole |

Modifications at the O-Methyl Moiety

Modification of the O-methyl group in this compound represents another avenue for structural diversification. This alteration directly impacts the electronic nature of the thiocarbonyl group and the molecule's lipophilicity. While post-synthetic modification of the O-methyl group (e.g., demethylation followed by re-alkylation) is chemically challenging, a more practical approach is to synthesize analogues with different O-alkyl groups from the outset. This is further elaborated in the following section on thiocarbamate analogues. The 2'-O-methylation is a known modification in RNA molecules, where it contributes to structural stability, but this biological process is distinct from the synthetic modification of small molecules like this compound. wikipedia.orgnih.govresearchgate.net

Formation of Thiocarbamate Analogues with Varied Alkoxy Groups

The synthesis of thiocarbamate analogues, with the general structure ROC(=S)N(H)R', where R is an alkyl or aryl group other than methyl, is a primary strategy for exploring the chemical space around the this compound core. mdpi.comresearchgate.net This approach involves a variation of the synthetic method described for N-substituted derivatives.

Instead of using methanol as the alcohol source, other alcohols such as ethanol (B145695), propanol, or isopropanol (B130326) can be used. mdpi.com The reaction of an aryl or alkyl isothiocyanate with sodium hydroxide in the desired alcohol solvent yields the corresponding O-alkyl or O-aryl thiocarbamate. For example, studies have been conducted on O-isopropyl-N-aryl-thiocarbamides, highlighting the accessibility of these analogues. mdpi.com This strategy allows for the systematic variation of the alkoxy group, enabling the study of structure-activity relationships where the size and nature of the 'R' group in the ROC(=S) moiety are critical variables.

Table 3: Synthesis of Thiocarbamate Analogues with Varied Alkoxy Groups

This table illustrates the synthesis of various O-Alkyl thiocarbamate analogues using a generalized reaction scheme.

| N-Substituent Source | Alcohol (Solvent/Reagent) | Product (General Structure) | Example R Group |

| R'-Isothiocyanate | Ethanol | O-Ethyl-N-R'-thiocarbamate | Ethyl |

| R'-Isothiocyanate | 1-Propanol | O-Propyl-N-R'-thiocarbamate | n-Propyl |

| R'-Isothiocyanate | 2-Propanol (Isopropanol) | O-Isopropyl-N-R'-thiocarbamate | Isopropyl |

| R'-Isothiocyanate | Benzyl alcohol | O-Benzyl-N-R'-thiocarbamate | Benzyl |

Strategies for the Enantioselective Synthesis of Chiral this compound Derivatives (if applicable)

The enantioselective synthesis of chiral molecules is a critical field in modern chemistry, particularly for pharmaceutical applications where often only one enantiomer exhibits the desired biological activity. libretexts.org For this compound derivatives to be chiral, they must possess a stereocenter. This could arise from a chiral substituent on the nitrogen atom or a chiral alkoxy group.

While the literature reviewed does not provide specific examples of the enantioselective synthesis of this compound derivatives, general principles of asymmetric synthesis can be proposed as viable strategies. libretexts.orgbeilstein-journals.org

Use of Chiral Catalysts: A powerful strategy would involve the use of a chiral catalyst, such as a chiral Lewis acid or a transition metal complex with a chiral ligand. mdpi.comfrontiersin.org This catalyst would create a chiral environment during the key bond-forming step (e.g., the addition of the alkoxide to the isothiocyanate), favoring the formation of one enantiomer over the other. beilstein-journals.org

Chiral Auxiliaries: Another approach is the use of a chiral auxiliary. A chiral group could be temporarily attached to the starting material (e.g., a chiral amine or alcohol). This auxiliary would direct the stereochemical outcome of subsequent reactions. After the desired chiral center is established, the auxiliary would be cleaved to yield the enantiomerically enriched product. chemrxiv.org

These strategies represent potential pathways for accessing single enantiomers of chiral this compound derivatives, should such targets be of interest for specific applications.

Advanced Spectroscopic Characterization and Elucidation of Molecular and Supramolecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of methoxycarbothioamide in solution. Through a suite of one- and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecular structure. Two distinct proton environments are expected:

Methoxy (B1213986) (O-CH₃) Protons: A sharp, singlet signal arises from the three equivalent protons of the methoxy group. Its chemical shift is typically observed in the range of δ 4.0-4.1 ppm. The singlet nature of this peak confirms the absence of adjacent protons. In a study of a related O-methyl N-phenylthiocarbamate, the methoxy resonance was observed as a broad hump around δ 4.04 ppm at room temperature, which sharpened upon heating, indicating dynamic processes in solution mdpi.com.

Amide (N-H₂) Protons: The two protons of the primary thioamide group are typically non-equivalent and may appear as two separate, broad signals. This broadening is a result of quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential chemical exchange with the solvent or trace amounts of water. Thioamides are known to be stronger hydrogen-bond donors than their oxo-amide counterparts, which can influence the chemical shift and peak shape of the N-H protons chemrxiv.orgnih.govresearchgate.netkist.re.krnih.gov.

The proton-decoupled ¹³C NMR spectrum provides direct evidence for the carbon framework of the molecule, showing two signals corresponding to the two carbon atoms in this compound.

Methoxy (O-CH₃) Carbon: This carbon typically resonates in the upfield region of the spectrum.

Thiocarbonyl (C=S) Carbon: The most notable feature is the significant downfield chemical shift of the thiocarbonyl carbon. This carbon is highly deshielded and its resonance is a key diagnostic marker for the thioamide functional group, often appearing in the range of δ 190-210 ppm rsc.orgrsc.org. For instance, in O-methyl m-tolylcarbamothioate, the quaternary thiocarbonyl carbon resonance was observed at δ 189.6 ppm mdpi.com. This is substantially further downfield than the carbonyl carbon of a typical amide or carbamate (B1207046).

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | O-CH₃ | 4.0 - 4.1 | Singlet | Represents the three equivalent methoxy protons. |

| ¹H | N-H₂ | Variable, Broad | Two Broad Singlets | Chemical shift is dependent on solvent and concentration due to hydrogen bonding. Broadness due to quadrupolar relaxation and exchange. |

| ¹³C | O-CH₃ | ~55 - 65 | Quartet (coupled) | Typical range for a methoxy carbon attached to an electron-withdrawing group. |

| ¹³C | C=S | 190 - 210 | Singlet | Highly deshielded, characteristic of a thiocarbonyl carbon rsc.orgrsc.orgmdpi.com. |

While the simple structure of this compound limits the utility of some 2D NMR experiments, they are invaluable for confirming assignments, especially in more complex analogues.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks, confirming the absence of proton-proton (vicinal or geminal) coupling in the molecule. This reinforces the structural assignment of isolated methoxy and amide proton systems pressbooks.pubyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a clear cross-peak connecting the methoxy proton signal (at ~4.0 ppm) to the methoxy carbon signal. It would also show correlations for the N-H protons to the nitrogen atom if a ¹H-¹⁵N HSQC were performed, though ¹H-¹³C HSQC is more common pressbooks.pubcolumbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful 2D technique for this molecule as it reveals long-range (2- and 3-bond) correlations between protons and carbons columbia.eduyoutube.com. Crucially, it would display a cross-peak between the methoxy protons (O-CH₃) and the thiocarbonyl carbon (C=S), establishing the key O-C=S connectivity through a three-bond correlation. Additionally, a correlation between the N-H protons and the C=S carbon would be expected, confirming the thioamide structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic "fingerprint" and specific information about the functional groups present and their involvement in intermolecular interactions.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent functional groups.

C=S (Thiocarbonyl) Stretching: The C=S stretching vibration is a key diagnostic band for thioamides. Compared to the intense C=O stretch in amides (~1650-1700 cm⁻¹), the C=S stretch is generally weaker in the IR spectrum and occurs at a significantly lower frequency, typically in the 850-600 cm⁻¹ range actachemscand.org. The precise position can be influenced by coupling with other vibrations, such as C-N stretching and N-H bending actachemscand.org. In some O-alkyl N-aryl thiocarbamates, this band has been assigned to absorptions around 1203 cm⁻¹ and 1536 cm⁻¹ mdpi.comscielo.br.

N-H (Amide) Stretching: The primary amide group gives rise to two N-H stretching bands in the 3400-3100 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching modes of the N-H₂ group. Their positions are highly sensitive to hydrogen bonding cdnsciencepub.commdpi.com.

O-CH₃ (Methoxy) Vibrations: The methoxy group contributes several characteristic bands. The symmetric and asymmetric C-H stretching vibrations of the methyl group are typically observed around 2950 cm⁻¹ and 2850 cm⁻¹. The C-O stretching vibration is also prominent, usually appearing as a strong band in the 1100-1050 cm⁻¹ region mdpi.com.

In the solid state or in concentrated solutions, this compound molecules are expected to form intermolecular hydrogen bonds, primarily of the N-H···S=C type. Vibrational spectroscopy is an excellent tool for detecting these interactions.

The formation of hydrogen bonds causes predictable shifts in the vibrational frequencies of the involved functional groups:

Effect on N-H Vibrations: The N-H stretching frequencies are particularly sensitive. When the N-H group acts as a hydrogen bond donor, the N-H bond is weakened and lengthened. This results in a shift of the N-H stretching bands to lower wavenumbers (a red shift) and significant peak broadening chemrxiv.orgnih.gov.

Effect on C=S Vibrations: The C=S stretching vibration may also be affected. As the sulfur atom accepts a hydrogen bond, the double bond character of the C=S bond can be slightly reduced, which may lead to a small red shift in its stretching frequency. Studies on thioamides have confirmed their ability to act as hydrogen bond acceptors, though they are generally considered weaker acceptors than their carbonyl analogues chemrxiv.orgresearchgate.net.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3400 - 3100 | Medium | Broadens and shifts to lower frequency upon hydrogen bonding cdnsciencepub.commdpi.com. |

| C-H Stretch (asymmetric & symmetric) | -OCH₃ | 2950, 2850 | Medium-Weak | Characteristic of methyl groups. |

| N-H Bend | -NH₂ | ~1620 | Medium | Scissoring vibration of the primary amide. |

| C=S Stretch | >C=S | 850 - 600 | Medium-Weak | Key diagnostic band for thioamides, often coupled with other modes actachemscand.orgiosrjournals.org. Can appear at higher frequencies (~1200 cm⁻¹) in some thiocarbamates mdpi.com. |

| C-O Stretch | -OCH₃ | 1100 - 1050 | Strong | Characteristic of the ether linkage mdpi.com. |

Mass Spectrometry: Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, it provides precise information on the compound's elemental composition and fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing thermally labile molecules like many organic compounds. wikipedia.orgnih.gov In ESI-MS, a high voltage is applied to a liquid solution of the analyte to generate an aerosol of charged droplets. wikipedia.orgnih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.govnih.gov

This method is advantageous because it typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. wikipedia.orgnih.gov For this compound, ESI-MS would be expected to show a prominent peak corresponding to its molecular ion, allowing for straightforward confirmation of its molecular weight. The minimal fragmentation associated with this "soft" technique ensures that the primary molecular information is preserved. wikipedia.org The ability to couple ESI with liquid chromatography (LC-MS) makes it a powerful tool for analyzing complex mixtures. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). springernature.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. springernature.comyoutube.com While standard mass spectrometry might identify a nominal mass, HRMS can distinguish between different compounds that have the same nominal mass but different elemental compositions.

For this compound (C2H5NOS), HRMS would provide an exact mass measurement that confirms its specific elemental formula, ruling out other potential isobaric compounds. This technique is crucial for confirming the identity of novel compounds and for analyzing complex samples where multiple components may be present. youtube.comnih.gov HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, are often used for this purpose. springernature.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. pharmatutor.org The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.ukmasterorganicchemistry.com The thioamide functional group, C(=S)N, acts as a chromophore, the part of the molecule responsible for light absorption.

In this compound, two principal electronic transitions are expected:

π → π* transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions that result in strong absorption bands. shu.ac.uklibretexts.org

n → π* transition: This involves the promotion of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* antibonding orbital. shu.ac.uk These transitions are lower in energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. shu.ac.uk

The position and intensity of these absorption bands are sensitive to the molecular environment. The presence of conjugation, or alternating single and double bonds, in derivatives of this compound would significantly impact the UV-Vis spectrum. libretexts.orglibretexts.org Extending conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com This results in a shift of the absorption maximum (λmax) to longer wavelengths, an effect known as a bathochromic or red shift. libretexts.org

X-ray Crystallography: Definitive Solid-State Molecular and Supramolecular Architecture

The analysis of the crystal structure of N-(2-chlorophenyl)this compound reveals key geometric parameters of the this compound core. The C=S and C-N bond lengths within the thioamide group are particularly informative, indicating partial double bond character due to resonance. wikipedia.org The C-S bond is typically longer than a standard C=S double bond, while the C-N bond is shorter than a typical C-N single bond.

Table 1: Selected Bond Lengths and Angles for N-(2-chlorophenyl)this compound

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| C1-S1 | 1.666(3) | O1-C1-N1 | 115.0(2) |

| C1-N1 | 1.326(3) | O1-C1-S1 | 122.1(2) |

| C1-O1 | 1.332(3) | N1-C1-S1 | 122.9(2) |

| C2-O1 | 1.442(3) | C1-O1-C2 | 116.8(2) |

| C3-N1 | 1.428(3) | C1-N1-C3 | 126.8(2) |

Data derived from the crystallographic study of N-(2-chlorophenyl)this compound. researchgate.net

The thioamide group is known to exist in equilibrium between two tautomeric forms: the thione form (A) and the thiol (or iminothiol) form (B). nih.govscispace.comresearchgate.net

Figure 1: Thioamide-iminothiol tautomerism.

X-ray crystallography can definitively identify which tautomer is present in the solid state. For the vast majority of simple thioamides, the thione form is overwhelmingly dominant in the crystal structure. scispace.com The crystallographic data for N-(2-chlorophenyl)this compound confirms that it exists in the thione form in the solid state. researchgate.net

Characterization of Intermolecular Interactions: Hydrogen Bonding, π–π Stacking, Halogen Bonding, and other Non-Covalent Interactions

In the crystal structure of N-(2-chlorophenyl)this compound, the molecules are linked by N—H···S hydrogen bonds, forming chains along the c-axis. This primary interaction dictates the fundamental packing motif of the crystal.

A more complex network of interactions is observed in a multi-component crystal containing 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. In this structure, intermolecular hydrogen bonding contacts are present with geometries of N3–H3A…O4 = 132.2° and N3–H3B…S1 = 154.8°, with corresponding donor-acceptor distances of N3…O5 = 3.159(3) Å and N3…S1 = 3.412(2) Å, respectively mdpi.com. The presence of both N-H donors and S and O acceptors within the molecule facilitates the formation of these hydrogen bonds mdpi.com.

Beyond classical hydrogen bonding, C—H···π interactions also contribute to the stability of the crystal lattice, with hydrogen-to-ring-centroid contact distances of approximately 3 Å observed mdpi.com. Furthermore, the presence of phenyl groups in derivatives of this compound allows for potential π–π stacking interactions, which are known to play a significant role in the stabilization of crystal structures mdpi.commdpi.com. The molecule 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, for instance, contains phenyl groups that could be involved in such interactions mdpi.com.

The thioamide functional group itself is recognized for its capacity to act as both a hydrogen bond donor and acceptor. Computational studies on thioamides suggest that they can be strong hydrogen bond donors, and while their acceptor capabilities can be directionally sensitive, they remain a significant factor in molecular assembly nih.gov.

Table 1: Intermolecular Interaction Parameters in this compound Derivatives

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Compound |

| Hydrogen Bond | N—H···S | - | - | N-(2-chlorophenyl)this compound |

| Hydrogen Bond | N3—H3A···O4 | N3···O5 = 3.159(3) | 132.2 | 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Co-crystal mdpi.com |

| Hydrogen Bond | N3—H3B···S1 | N3···S1 = 3.412(2) | 154.8 | 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Co-crystal mdpi.com |

| C—H···π | C—H···Ring Centroid | ~3 | - | 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Co-crystal mdpi.com |

Crystallographic Studies of Polymorphism and Co-crystallization (if applicable)

Currently, there is a lack of specific studies in the surveyed literature focusing on the polymorphism of the parent this compound compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.

However, the propensity of this compound derivatives to engage in co-crystallization has been demonstrated. Co-crystals are multi-component crystals in which at least one component is an active pharmaceutical ingredient and the others are pharmaceutically acceptable ingredients nih.gov. The formation of a 1:1 co-crystal of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one highlights the potential of the carbothioamide functional group to participate in the formation of such multi-component crystalline systems mdpi.com. This co-crystal belongs to the triclinic space group PĪ mdpi.com. The study of co-crystals is a significant area of research in crystal engineering and pharmaceutical sciences, as it offers a strategy to modify the physicochemical properties of solid compounds nih.govnih.gov.

The investigation into the polymorphic and co-crystallization behavior of this compound and its derivatives remains an area ripe for further exploration, with potential implications for the development of new materials with tailored properties.

Table 2: Crystallographic Data for a this compound Derivative Co-crystal

| Parameter | Value |

| Compound | 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one mdpi.com |

| Crystal System | Triclinic mdpi.com |

| Space Group | PĪ mdpi.com |

| Stoichiometry | 1:1 mdpi.com |

Advanced Analytical Methodologies for Research and Quality Assessment

Chromatographic Techniques for Purity, Composition, and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and analysis of complex mixtures. For methoxycarbothioamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve as principal techniques for ensuring its quality and purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for the analysis of many thiocarbamate derivatives. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods developed for related thiocarbamates can be readily adapted. For instance, a study on the phenylurea thiocarbamate NSC 161128 utilized a liquid-liquid extraction followed by LC-MS/MS analysis. Baseline separation was achieved on an Atlantis T3 column with a mobile phase of 40:60 methanol (B129727):water containing 0.1% formic acid, demonstrating the potential for reverse-phase HPLC in separating such compounds aacrjournals.org.

The power of HPLC lies in its ability to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC setup, likely with a C18 or C8 column, would be a logical starting point for method development. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution.

Table 1: Illustrative HPLC Parameters for this compound Analysis (Hypothetical)

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table presents a hypothetical HPLC method for this compound based on common practices for similar compounds.

Quantitative analysis by HPLC relies on the principle that the peak area or height is directly proportional to the concentration of the analyte. By running a series of standards of known concentration, a calibration curve can be constructed to determine the concentration of this compound in unknown samples with high accuracy and precision.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile impurities or byproducts from its synthesis. Furthermore, derivatization can be used to increase the volatility and thermal stability of this compound, making it amenable to GC analysis.

A common approach for the analysis of thiocarbamates and related compounds by GC involves hydrolysis to a more volatile derivative. For example, dithiocarbamates are often analyzed by acid hydrolysis to carbon disulfide (CS₂), which is then quantified by GC-MS nih.govthermofisher.comthermofisher.com. This indirect method allows for the determination of the total dithiocarbamate (B8719985) content. A similar derivatization strategy could potentially be developed for this compound.

For direct analysis, thiocarbamides have been successfully analyzed by GC after conversion to their di-N-pentafluorobenzyl (PFB) derivatives nih.gov. This derivatization enhances volatility and allows for sensitive detection using negative-ion chemical-ionization mass spectrometry.

Table 2: Representative GC Conditions for Thiocarbamate Analysis

| Parameter | Setting |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table provides typical GC parameters that could be adapted for the analysis of derivatized this compound or its volatile byproducts.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the unambiguous identification and quantification of this compound and its metabolites or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool. It combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight and structural information. For compounds like dithiocarbamates, LC-MS/MS (tandem mass spectrometry) has been used for their separation and quantitative determination in various matrices nih.govnih.gov. An LC-MS/MS method for a phenylurea thiocarbamate involved positive ionization and detection using multiple reaction monitoring (MRM) transitions, which offers high selectivity and sensitivity aacrjournals.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. As discussed, GC-MS is often used for the analysis of thiocarbamates after derivatization or hydrolysis nih.govthermofisher.comthermofisher.com. The mass spectrometer provides detailed structural information, allowing for confident identification of the analytes.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a less common but extremely powerful hyphenated technique. It allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides unambiguous structural elucidation of unknown impurities or metabolites without the need for isolation. While no specific applications for this compound are reported, the technique holds significant potential for in-depth structural characterization in research settings.

Capillary Electrophoresis for Separation and Characterization of Analogs

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption . CE is well-suited for the analysis of charged molecules and can be adapted for neutral molecules using micellar electrokinetic chromatography (MEKC).

Development of Novel Spectroscopic Probes for this compound Detection (if applicable)

While no spectroscopic probes specifically designed for the detection of this compound have been reported, the broader class of thioamides has been explored for its potential in developing fluorescent probes. Thioamides can act as fluorescence quenchers through photoinduced electron transfer (PET) when paired with a suitable fluorophore nih.govrsc.org.

The principle relies on the fact that the thioamide group can quench the fluorescence of a nearby fluorophore. If the thioamide is cleaved or modified, the quenching effect is removed, leading to an increase in fluorescence. This "turn-on" fluorescence mechanism could be exploited to develop probes for enzymes that interact with or metabolize this compound.

Research in this area has shown that the efficiency of quenching depends on the redox potentials of the thioamide and the fluorophore nih.gov. This understanding allows for the rational design of thioamide-based probes with various fluorophores for different applications, including microscopy and single-molecule studies nih.gov. The development of such probes for this compound would be a novel research direction, potentially enabling new ways to study its interactions in biological systems.

Future Perspectives and Emerging Research Avenues in Methoxycarbothioamide Chemistry

The study of methoxycarbothioamide and related thioamides is entering a new phase, driven by advancements in synthetic methodologies, analytical techniques, and computational power. Researchers are now focusing on developing more sustainable and efficient processes, gaining deeper mechanistic insights, and harnessing the unique properties of the thioamide group for novel applications. This article explores the future perspectives and emerging research avenues that are poised to shape the landscape of this compound chemistry.

Q & A

Q. What protocols ensure safe handling of reactive intermediates during this compound synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods with >100 ft/min airflow for reactions releasing H₂S or SO₂.

- PPE : Wear nitrile gloves and chemical goggles when handling thiocarbamoyl chlorides.

- Emergency Protocols : Neutralize spills with NaHCO₃ slurry and evacuate the area until fumes dissipate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.